
3-Hydroxyestra-1,3,5(10),7-tétraèn-17-one 3-acétate
Vue d'ensemble
Description
3-Hydroxyestra-1,3,5(10),7-tetraen-17-one 3-acetate: is a synthetic derivative of estrone, a naturally occurring estrogen This compound is characterized by its unique structure, which includes a hydroxyl group at the third position and an acetate group at the seventeenth position
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-Hydroxyestra-1,3,5(10),7-tetraen-17-one 3-acetate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable starting material for the development of new compounds with potential pharmaceutical applications .
Biology: In biological research, this compound is used to study the effects of estrogenic compounds on cellular processes. It serves as a model compound to investigate the mechanisms of estrogen receptor binding and activation .
Medicine: In medicine, 3-Hydroxyestra-1,3,5(10),7-tetraen-17-one 3-acetate is explored for its potential therapeutic applications. It is studied for its role in hormone replacement therapy and its potential to treat conditions such as osteoporosis and breast cancer .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a reference standard in quality control laboratories .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyestra-1,3,5(10),7-tetraen-17-one 3-acetate typically involves multiple steps, starting from estrone. The process includes the protection of the phenolic hydroxyl group and the keto group, followed by bromination, debromination, and hydrolysis. The optimized reaction conditions involve the use of phenyltrimethylammonium tribromide as the brominating reagent, which has been found to be the most effective .
Industrial Production Methods: In an industrial setting, the production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product would undergo rigorous quality control measures, including liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, to confirm its structure and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxyestra-1,3,5(10),7-tetraen-17-one 3-acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 3-ketoestra-1,3,5(10),7-tetraen-17-one.
Reduction: Formation of 3-hydroxyestra-1,3,5(10),7-tetraen-17-ol.
Substitution: Formation of various derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 3-Hydroxyestra-1,3,5(10),7-tetraen-17-one 3-acetate involves its interaction with estrogen receptors. Upon binding to the receptor, the compound induces a conformational change that activates the receptor. This activation leads to the transcription of estrogen-responsive genes, which regulate various physiological processes, including cell growth and differentiation .
Comparaison Avec Des Composés Similaires
- 3-Hydroxyestra-1,3,5(10),15-tetraen-17-one
- 3-Hydroxyestra-1,3,5(10),8-tetraen-17-one
- 3-Hydroxyestra-1,3,5(10),9(11)-tetraen-17-one
Comparison: Compared to these similar compounds, 3-Hydroxyestra-1,3,5(10),7-tetraen-17-one 3-acetate is unique due to the presence of the acetate group at the seventeenth position. This modification enhances its stability and alters its interaction with estrogen receptors, potentially leading to different biological activities .
Propriétés
IUPAC Name |
[(9S,13S,14S)-13-methyl-17-oxo-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-12(21)23-14-4-6-15-13(11-14)3-5-17-16(15)9-10-20(2)18(17)7-8-19(20)22/h4-6,11,16,18H,3,7-10H2,1-2H3/t16-,18+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXQAPGFWYIOGN-KPFFTGBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3=CC2)CCC4=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H](C3=CC2)CCC4=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40195681 | |
| Record name | 3-Hydroxyestra-1,3,5(10),7-tetraen-17-one 3-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40195681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43085-97-8 | |
| Record name | Equilin, acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43085-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxyestra-1,3,5(10),7-tetraen-17-one 3-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043085978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxyestra-1,3,5(10),7-tetraen-17-one 3-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40195681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxyestra-1,3,5(10),7-tetraen-17-one 3-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.966 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


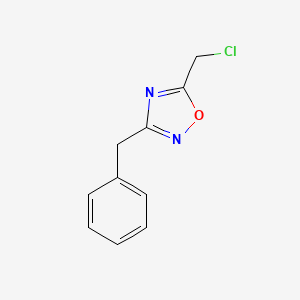
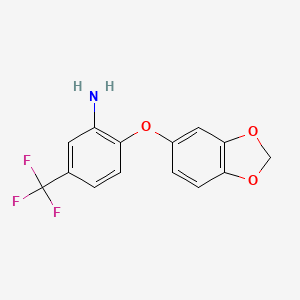
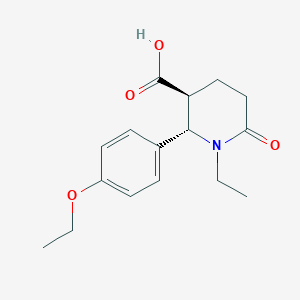
![2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1336229.png)
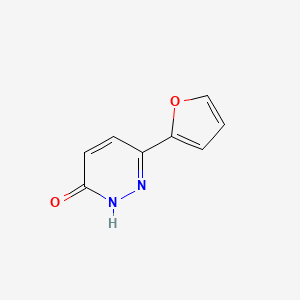
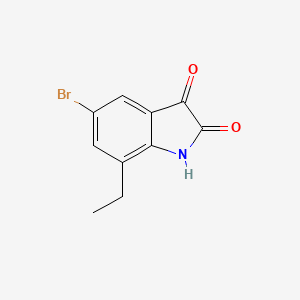
![3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B1336236.png)
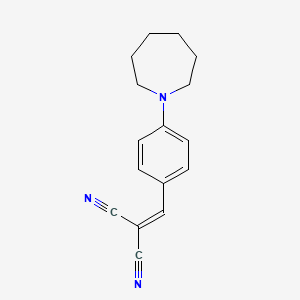
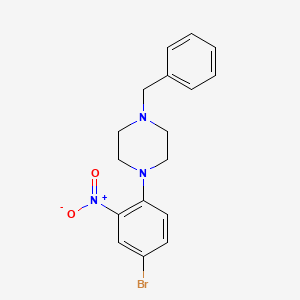
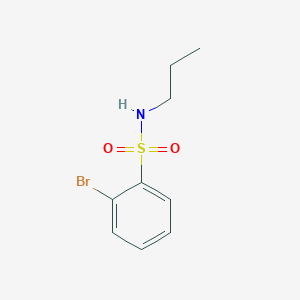
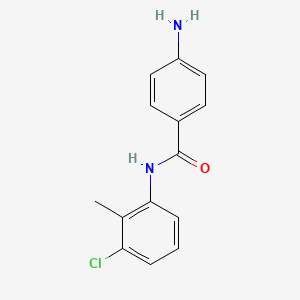
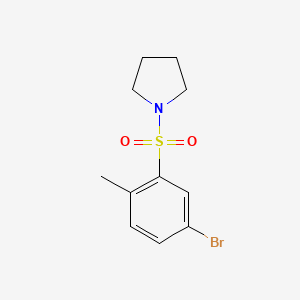
![2-[[2-(Boc-amino)ethyl]amino]acetic acid](/img/structure/B1336258.png)
![tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B1336259.png)
